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Compound of Interest

Compound Name:
6-Chloro-9-(tetrahydro-2H-pyran-

2-yl)-9H-purine

Cat. No.: B179331 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound with the molecular formula C10H11ClN4O. The information presented herein is

crucial for the identification, characterization, and quality control of this molecule in research

and drug development settings. The degree of unsaturation for C10H11ClN4O is calculated to

be 7, indicating a molecular structure rich in rings and/or multiple bonds, characteristic of many

biologically active compounds.

A known compound corresponding to this molecular formula is 6-chloro-9-(tetrahydro-2H-
pyran-2-yl)-9H-purine. This guide will focus on the predicted and known spectroscopic data

for this specific isomer.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 6-chloro-9-(tetrahydro-2H-
pyran-2-yl)-9H-purine. The data for the complete molecule is predicted based on the known

spectral data of its constituent fragments: 6-chloropurine and tetrahydropyran.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-
purine
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.7 s 1H H-2 (Purine)

~8.1 s 1H H-8 (Purine)

~5.8 dd 1H H-2' (THP)

~4.0 m 1H H-6'eq (THP)

~3.7 m 1H H-6'ax (THP)

~2.1-1.6 m 6H H-3', H-4', H-5' (THP)

Note: Predicted chemical shifts are based on the analysis of the individual fragments and

known substituent effects. Actual values may vary depending on the solvent and experimental

conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-chloro-9-(tetrahydro-2H-pyran-2-
yl)-9H-purine

Chemical Shift (δ, ppm) Assignment

~152 C-2 (Purine)

~151 C-4 (Purine)

~150 C-6 (Purine)

~144 C-8 (Purine)

~131 C-5 (Purine)

~83 C-2' (THP)

~68 C-6' (THP)

~30 C-3' (THP)

~25 C-4' (THP)

~23 C-5' (THP)
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Note: Predicted chemical shifts are based on the analysis of the individual fragments and

known substituent effects. Actual values may vary depending on the solvent and experimental

conditions.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch (Purine)

~2950-2850 Strong Aliphatic C-H stretch (THP)

~1600-1450 Medium-Strong
C=C and C=N stretching

(Purine ring)

~1250-1050 Strong C-O-C stretch (THP)

~800-700 Strong C-Cl stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-
purine

m/z Relative Intensity (%) Assignment

238/240 -
[M]⁺∙ (Molecular ion peak with

isotopic pattern for Cl)

154/156 -
[M - C5H8O]⁺∙ (Loss of

tetrahydropyran)

85 -
[C5H9O]⁺ (Tetrahydropyranyl

cation)

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern in a

roughly 3:1 ratio.
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

Filter the solution through a small cotton plug into a standard 5 mm NMR tube to remove any

particulate matter.

Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:

Pulse angle: 45°

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 16-64

Process the Free Induction Decay (FID) with an appropriate window function (e.g.,

exponential multiplication with a line broadening of 0.3 Hz).

Perform a Fourier transform, phase correction, and baseline correction.
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Calibrate the chemical shift scale to the residual solvent peak.

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Film from Solution):

Dissolve a small amount of the solid sample (1-2 mg) in a few drops of a volatile solvent

(e.g., dichloromethane or acetone).

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

Apply a drop of the solution to the center of the salt plate.

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the

plate.

FT-IR Spectroscopy Protocol:

Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to account for

atmospheric CO₂ and H₂O.

Acquire the sample spectrum. Typical parameters include:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands.
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Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile

solvent (e.g., methanol or acetonitrile).

Ensure the sample is fully dissolved and free of any particulate matter.

Electron Ionization (EI) Mass Spectrometry Protocol:

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or

after separation by gas chromatography (GC-MS).

The sample is vaporized and then ionized in the ion source by a beam of high-energy

electrons (typically 70 eV).

The resulting molecular ions and fragment ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

The resulting mass spectrum is plotted as relative intensity versus m/z.

Analyze the molecular ion peak (including its isotopic pattern) and the fragmentation pattern

to confirm the molecular weight and elucidate the structure.

Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized organic compound like C10H11ClN4O.
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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of

an organic compound.

To cite this document: BenchChem. [Spectroscopic Data for C10H11ClN4O: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b179331#spectroscopic-data-nmr-ir-ms-for-
c10h11cln4o]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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